molecular formula C25H24N2O4 B4129618 ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate

ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate

Cat. No. B4129618
M. Wt: 416.5 g/mol
InChI Key: ZVZOBCYCUNPSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its potential therapeutic applications. EACA is a protease inhibitor that has been shown to exhibit anti-inflammatory, anti-fibrotic, and anti-tumor properties.

Mechanism of Action

Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate exerts its therapeutic effects through its ability to inhibit proteases, which are enzymes involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting proteases, ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate can modulate various signaling pathways and cellular processes, leading to its anti-tumor, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects:
ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate has been shown to have several biochemical and physiological effects, including the inhibition of protease activity, the modulation of signaling pathways, and the regulation of gene expression. ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate has also been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

The potential therapeutic applications of ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate are vast, and there are several future directions that could be explored. One area of research is the development of novel ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-fibrotic effects of ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate. Additionally, the use of ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate is a synthetic amino acid derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to inhibit proteases and modulate various signaling pathways makes it a promising candidate for the treatment of cancer, inflammation, and fibrosis. While there are limitations to its use in lab experiments, the potential benefits of ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate make it an important area of research for the future.

Scientific Research Applications

Ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate has been widely studied for its potential therapeutic applications in various fields of medicine, including oncology, inflammation, and fibrosis. In oncology, ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation and fibrosis are also key areas of research for ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate, with studies showing that it can reduce inflammation and fibrosis in various organs, including the liver and lungs.

properties

IUPAC Name

ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-2-31-25(30)20-13-15-21(16-14-20)26-24(29)22(17-18-9-5-3-6-10-18)27-23(28)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOBCYCUNPSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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